Molecular Weight and Physicochemical Differentiation from the Simplest Phenylcyclopropyl-Piperazine Analog
Compared to the structurally simpler analog (2-phenylcyclopropyl)-(4-phenylpiperazin-1-yl)methanone (molecular weight 306.40 g/mol), the target compound carries a 2-ethoxy-1-naphthoyl substitution that increases molecular weight by approximately 122 Da (428.53 vs. 306.40 g/mol) . This substitution adds two hydrogen bond acceptors (the ethoxy oxygen and the amide carbonyl of the naphthoyl group), substantially increases calculated logP, and introduces a rigid naphthalene ring system that constrains conformational flexibility relative to the simpler phenyl analog. These differences directly impact membrane permeability, protein binding, and pharmacokinetic behavior, making the two compounds non-interchangeable in any assay requiring consistent physicochemical properties [1].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW = 428.53 g/mol; HBA count = 5 (two piperazine nitrogens, two amide carbonyls, one ethoxy oxygen); molecular formula C27H28N2O3 |
| Comparator Or Baseline | (2-phenylcyclopropyl)-(4-phenylpiperazin-1-yl)methanone: MW = 306.40 g/mol; HBA count = 3; molecular formula C20H22N2O |
| Quantified Difference | ΔMW = +122.13 g/mol; ΔHBA = +2; difference arises from replacement of phenyl with 2-ethoxy-1-naphthoyl group |
| Conditions | Comparative analysis based on reported molecular formulas and structures from vendor datasheets (CheMenu for target compound; ChemicalBook for comparator) |
Why This Matters
A 122 Da molecular weight difference and altered hydrogen-bonding capacity mean these two compounds will exhibit different solubility, permeability, and off-target binding profiles, preventing direct substitution in any biological assay or chemical biology experiment.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 1997;23(1-3):3-25. View Source
